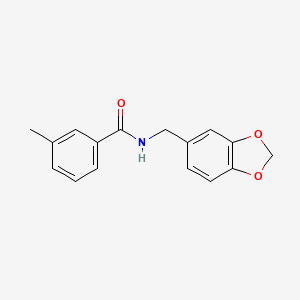![molecular formula C20H13I2N3O2 B12478459 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol is a complex organic compound that features a phenol group substituted with iodine atoms at the 2 and 4 positions, and an imine linkage to a heterocyclic oxazolo[4,5-b]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol typically involves the following steps:
Iodination of Phenol: The starting material, phenol, is iodinated at the 2 and 4 positions using iodine and an oxidizing agent such as potassium iodate.
Formation of the Imine Linkage: The iodinated phenol is then reacted with 2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}benzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination and imine formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the synthesis.
化学反応の分析
Types of Reactions
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes involving phenol and imine functionalities.
作用機序
The mechanism of action of 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors that have affinity for phenol or imine groups.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
類似化合物との比較
Similar Compounds
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol: This compound is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety.
Other Iodinated Phenols: Compounds such as 2,4-diiodophenol or 2,6-diiodophenol share some structural similarities but lack the imine and heterocyclic components.
Imine-Linked Phenols: Compounds like 2,4-diiodo-6-[(E)-[(2-methylphenyl)imino]methyl]phenol have similar imine linkages but different substituents.
Uniqueness
The presence of the oxazolo[4,5-b]pyridine moiety and the specific substitution pattern make this compound unique among similar compounds
特性
分子式 |
C20H13I2N3O2 |
|---|---|
分子量 |
581.1 g/mol |
IUPAC名 |
2,4-diiodo-6-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13I2N3O2/c1-11-14(20-25-19-17(27-20)6-3-7-23-19)4-2-5-16(11)24-10-12-8-13(21)9-15(22)18(12)26/h2-10,26H,1H3 |
InChIキー |
YJFJMNDYQCBKLT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)C3=NC4=C(O3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


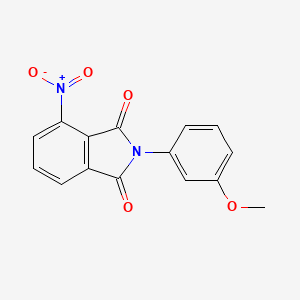
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12478382.png)
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
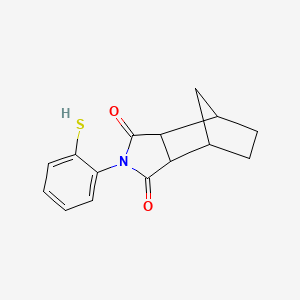
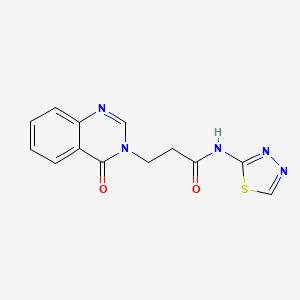
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
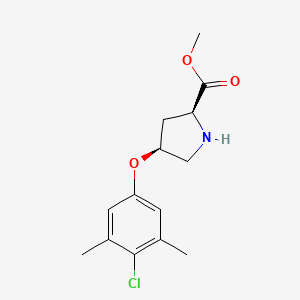
methanone](/img/structure/B12478417.png)
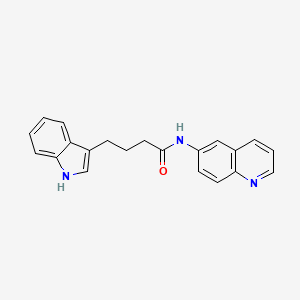
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
